

NBD-14189 Technical Support Center

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Compound of Interest

Compound Name: NBD-14189

Cat. No.: B12425136

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **NBD-14189**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **NBD-14189**?

NBD-14189 is characterized as a dual inhibitor of HIV-1. Its primary on-target effects are:

- HIV-1 gp120 Antagonist: It binds to the gp120 envelope glycoprotein, a critical component for viral entry into host cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- HIV-1 Reverse Transcriptase (RT) Inhibition: It also inhibits HIV-1 Reverse Transcriptase by bridging the NNRTI (non-nucleoside reverse transcriptase inhibitor) and NRTI (nucleoside reverse transcriptase inhibitor) binding sites.[\[1\]](#) This dual-inhibition mechanism is a significant feature of the compound.[\[4\]](#)

Q2: Has **NBD-14189** been screened for off-target activities?

Based on publicly available literature, there is limited information regarding comprehensive off-target screening for **NBD-14189** against a broad panel of kinases or other protein families. The development focus has been on optimizing its anti-HIV-1 potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[\[2\]](#) Researchers should assume that its selectivity profile is not fully characterized and may need to perform their own assessments depending on the experimental system.

Q3: What is the known cytotoxicity and safety profile of **NBD-14189**?

Preclinical studies have provided some initial safety data. In a SCID-hu Thy/Liv mouse model, **NBD-14189** was well tolerated when administered orally twice daily for 21 days at doses up to 300 mg/kg/day.^[5] Key observations from this in vivo study include:

- No measurable toxicity.^{[1][5]}
- No significant effect on the body weight of the mice.^[5]
- No apparent adverse effects on the generation of human T-cells in the Thy/Liv implants.^[5]

While specific CC50 (50% cytotoxic concentration) values are not detailed in the provided search results, the development of this class of inhibitors involved optimization for improved cytotoxicity, suggesting that earlier analogues may have had more pronounced cytotoxic effects.^[2]

Q4: I am observing unexpected effects in my cell-based assay. Could these be off-target effects of **NBD-14189**?

It is possible. Since a complete off-target profile for **NBD-14189** is not publicly available, any unexpected biological effects should be carefully investigated. Consider the following troubleshooting steps:

- **Dose-Response Analysis:** Perform a careful dose-response curve for the observed effect. An off-target effect may occur at a different concentration range than the on-target IC50 for HIV-1 inhibition.
- **Control Compounds:** Include a structurally related but inactive control compound if available. Also, use other HIV-1 inhibitors with different mechanisms of action to see if the observed effect is specific to **NBD-14189**.
- **Cell Line Specificity:** Test whether the unexpected effect is reproducible across different cell lines. A cell-line-specific effect might point towards a particular off-target that is uniquely expressed or important in that cell type.

- **Rescue Experiments:** If you hypothesize a specific off-target, attempt a rescue experiment by overexpressing the target or using a known agonist/antagonist to counteract the effect.

Quantitative Data Summary

Table 1: On-Target Activity of **NBD-14189**

Target	Activity	IC50	Notes
HIV-1 HXB2 Pseudovirus	Entry Antagonist	89 nM[3]	Binds to HIV-1 gp120. [3]
HIV-1 Reverse Transcriptase	Polymerase Inhibition	-	Binds and bridges the dNTP and NNRTI-binding sites.[4]

Table 2: Preclinical Safety and Pharmacokinetics of **NBD-14189**

Parameter	Species	Dose	Observation
Tolerability	SCID-hu Thy/Liv Mice	Up to 300 mg/kg/day (oral, 21 days)	Well tolerated with no measurable toxicity or significant effect on body weight.[5]
Oral Bioavailability (%F)	Dogs	2 mg/kg (oral)	61%[4][5]
Half-life (t1/2)	Rats	-	8.19 h (oral), 9.8 h (IV)[5]

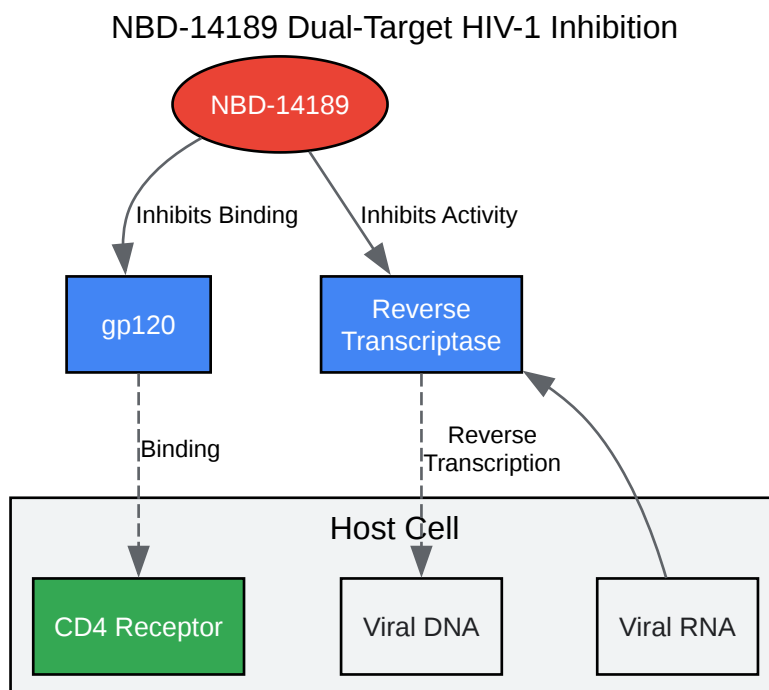
Experimental Protocols

Protocol: Assessing In Vitro Cytotoxicity using an MTT Assay

This protocol provides a general framework for determining the cytotoxic potential of **NBD-14189** in a specific cell line.

- **Cell Plating:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Preparation:** Prepare a 2X stock solution of **NBD-14189** in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.01 μ M to 100 μ M).
- **Cell Treatment:** Remove the old medium from the cells and add 100 μ L of the 2X **NBD-14189** dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
- **Incubation:** Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
- **Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the CC₅₀ value using non-linear regression analysis.

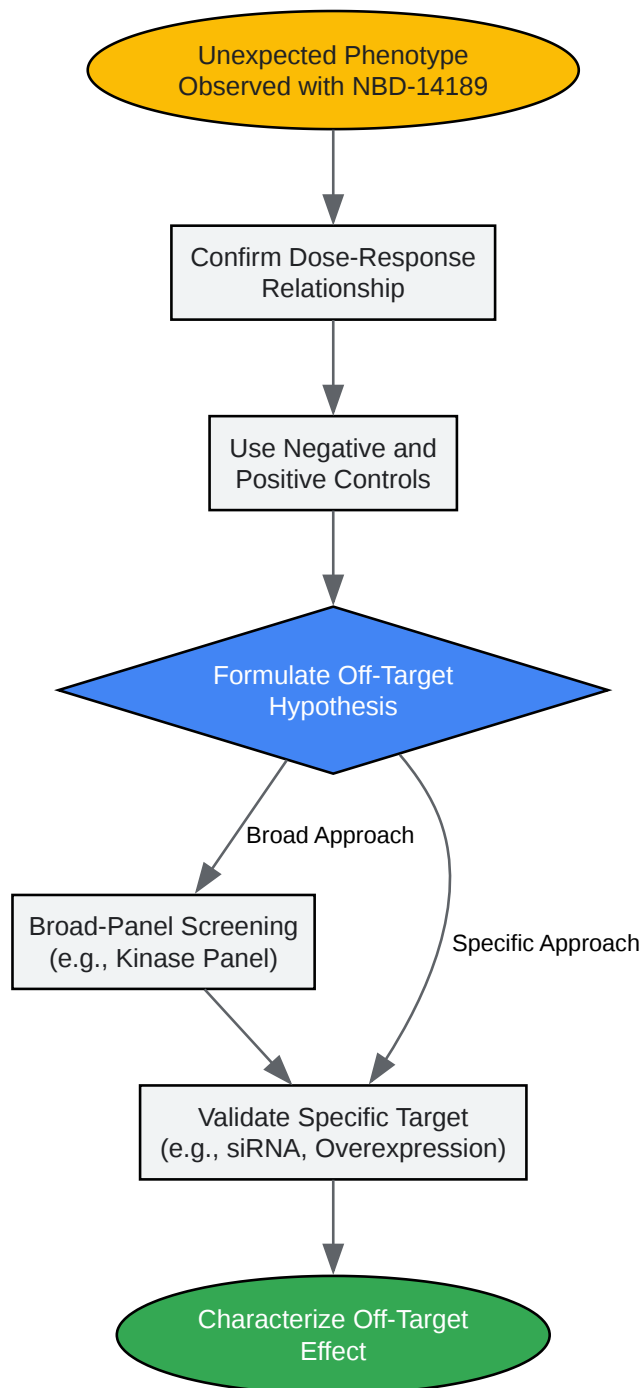
Visualizations



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Caption: On-target mechanism of **NBD-14189**.

General Workflow for Off-Target Effect Investigation

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Caption: Workflow to investigate off-target effects.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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